Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853199
InChI: InChI=1S/C19H22N2O2/c1-15-13-20-11-10-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3
SMILES:
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol

Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15853199

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
IUPAC Name benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C19H22N2O2/c1-15-13-20-11-10-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3
Standard InChI Key MDUGEPGEHJYHOE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 2-position with a 3-methylpyridin-4-yl group and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This configuration introduces steric and electronic effects that influence its reactivity and binding affinity. Key structural attributes include:

PropertyValue
Molecular FormulaC19H22N2O2C_{19}H_{22}N_2O_2
Molecular Weight310.4 g/mol
IUPAC NameBenzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate
Boiling PointNot reported
Density~1.12 g/cm³ (estimated)
logP (Octanol-Water)~2.5 (predicted)

The pyridine ring’s electron-deficient nature and the piperidine’s conformational flexibility enable diverse interactions with biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation:

  • 1H^1H NMR: Signals at δ 8.3–8.5 ppm (pyridine protons), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 1.2–2.8 ppm (piperidine and methyl groups).

  • 13C^{13}C NMR: Peaks corresponding to the carbonyl group (~155 ppm), pyridine carbons (~120–150 ppm), and aliphatic carbons (~20–50 ppm) .

  • MS: A molecular ion peak at m/z 310.4 [M+H]+^+ confirms the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Piperidine Functionalization: Starting with piperidine, the 2-position is substituted via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling introduces the 3-methylpyridin-4-yl group using a palladium catalyst .

  • Carboxylation: The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Piperidine Substitution3-Methylpyridin-4-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C65–70
Cbz ProtectionBenzyl chloroformate, NaHCO₃, THF, 0°C → RT85–90

Purification and Scalability

Chromatographic techniques (e.g., flash chromatography) and recrystallization from ethanol/water mixtures yield >95% purity. Process optimization has focused on reducing palladium residues (<10 ppm) to meet pharmaceutical standards .

Biological Activity and Mechanisms

Neurotransmitter Receptor Interactions

The 3-methylpyridin-4-yl moiety may engage nicotinic acetylcholine receptors (nAChRs), akin to related compounds showing affinity for α4β2 nAChR subtypes (Kᵢ = 10–20 nM) . Such interactions suggest potential applications in neurological disorders, though in vivo validation is pending.

Comparative Analysis with Related Derivatives

Table 2: Structural and Functional Comparison

CompoundKey ModificationsBiological Activity
Benzyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate Pyridine at 4-positionHerbicidal activity (IC₅₀ = 5 µM)
tert-Butyl 3-((3-methylpyridin-2-yl)amino)piperidine-1-carboxylate Amino substitutionAnticancer (GI₅₀ = 2 µM)
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate [Excluded per user request]Chloro and methyl groupsNot applicable

The absence of electron-withdrawing groups (e.g., Cl) in Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate may enhance metabolic stability compared to chlorinated analogs .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are unreported.

  • Toxicology: Acute and chronic toxicity data are needed to assess safety.

  • Formulation Development: Encapsulation in lipid nanoparticles could improve bioavailability.

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